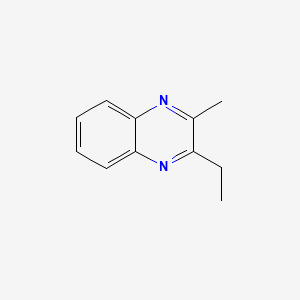

2-Ethyl-3-methylquinoxaline

Description

Historical Context and Evolution of Quinoxaline (B1680401) Research

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative through the condensation of o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pub This foundational reaction paved the way for extensive exploration of this class of compounds. mdpi.com Over the decades, research has evolved from establishing fundamental synthetic routes to developing more sophisticated and green methodologies. mdpi.commtieat.org Early methods often required harsh conditions, such as high temperatures and strong acid catalysts. mdpi.com

The evolution of synthetic strategies has seen the introduction of microwave-assisted synthesis, the use of various catalysts including transition metals, and one-pot reactions to improve efficiency and yield. sphinxsai.commdpi.commtieat.org For instance, the reaction time for producing 2-Ethyl-3-methylquinoxaline can be optimized by using potassium dichromate as a catalyst in the reaction between glyoxal (B1671930) and aniline. biosynth.com These advancements have made a vast array of quinoxaline derivatives more accessible for study and application. rsc.org

Structural Features of Quinoxaline Derivatives

The fundamental structure of quinoxaline is a bicyclic system containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, with the nitrogen atoms at positions 1 and 4. wisdomlib.orgrsc.orgontosight.ai This aromatic heterocycle is a weak base and is soluble in water. encyclopedia.pubmdpi.com The core structure is a bioisostere of other aromatic systems like quinoline (B57606) and naphthalene, which contributes to its diverse biological activities. ipp.ptsphinxsai.com

Derivatives of quinoxaline, such as this compound, feature various substituents attached to this core structure. The presence of an ethyl group at the 2-position and a methyl group at the 3-position influences the molecule's physical and chemical properties. biosynth.comnih.gov These alkyl substituents can affect the molecule's lipophilicity and its steric and electronic profile, which in turn can modulate its interaction with biological targets or its properties in materials. ontosight.ai The quinoxaline ring system itself is nearly planar. For example, in a related derivative, ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, the dihedral angle between the pyrazine and benzene rings is a mere 2.21 (5)°. iucr.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Melting Point | 53-54 °C |

| Boiling Point | 125-130 °C (at 14 Torr) |

| SMILES | CCC1=NC2=CC=CC=C2N=C1C |

| InChIKey | NKVYZJCPYVRFKD-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. biosynth.comnih.govlookchem.com

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR (600 MHz, CDCl₃) | δ 7.95 - 7.90 (m, 2H), 7.60 - 7.57 (m, 2H), 2.96 - 2.92 (m, 2H), 2.68 - 2.67 (m, 3H), 1.36 - 1.33 (m, 3H) |

| ¹³C NMR (150 MHz, CDCl₃) | δ 157.51, 153.05, 141.17, 140.85, 128.76, 128.70, 128.53, 128.25, 28.98, 22.71, 11.97 |

Spectroscopic data from a study on Mn-complex catalyzed synthesis. rsc.org

Importance of the Quinoxaline Scaffold in Contemporary Chemical Science

The quinoxaline moiety is a privileged scaffold in medicinal chemistry and materials science due to its wide spectrum of applications. mdpi.comontosight.airesearchgate.net Its derivatives have been extensively investigated and have shown a remarkable range of biological activities. nih.gov

In the pharmaceutical industry, quinoxaline derivatives are recognized for their potential as:

Anticancer agents ontosight.aiontosight.ai

Antimicrobial agents (antibacterial and antifungal) ontosight.aiontosight.ainih.gov

Antiviral agents , including activity against respiratory pathogens rsc.orgmdpi.com

Anti-inflammatory agents ontosight.ainih.gov

Antimalarial and antitubercular agents mdpi.com

The broad-spectrum antibiotic echinomycin (B1671085) contains a quinoxaline core, highlighting the significance of this structural motif in drug discovery. wikipedia.orgsphinxsai.com

Beyond medicine, the quinoxaline scaffold is integral to the development of advanced materials. rsc.orgresearchgate.net Its electron-accepting nature and thermal stability make it suitable for applications in:

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Fluorescent materials and dyes rsc.orgmdpi.com

Organic semiconductors mdpi.com

Corrosion inhibitors ipp.ptmdpi.com

The continuous development of new synthetic methods and the exploration of structure-activity relationships ensure that quinoxaline derivatives will remain a vibrant area of chemical research for the foreseeable future. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVYZJCPYVRFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2 Ethyl 3 Methylquinoxaline and Its Precursors

Classic Cyclocondensation Methodologies for Quinoxaline (B1680401) Formation

The most fundamental and widely used method for synthesizing quinoxalines is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This reaction forms the heterocyclic quinoxaline ring in a single, efficient step.

The condensation reaction between ortho-phenylenediamines (1,2-diaminobenzenes) and 1,2-dicarbonyl compounds is a versatile method for producing a wide array of quinoxaline derivatives. nih.govsapub.org The reaction is typically carried out in a suitable solvent, and can be catalyzed by acids. nih.gov However, traditional methods often require high temperatures and long reaction times to proceed to completion. nih.gov

The general mechanism involves the initial formation of a diimine intermediate through the condensation of the two amino groups of the diamine with the two carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system. A variety of solvents can be employed, including ethanol (B145695) and acetic acid, though these conditions can sometimes lead to lower yields and the use of toxic organic solvents. nih.gov

The direct synthesis of 2-Ethyl-3-methylquinoxaline is a specific example of the classic cyclocondensation reaction. In this case, the precursors are 1,2-diaminobenzene and 2,3-pentanedione. The reaction involves the condensation of the amino groups of 1,2-diaminobenzene with the two carbonyl groups of 2,3-pentanedione, leading to the formation of the quinoxaline ring with ethyl and methyl substituents at the 2 and 3 positions, respectively.

While specific research data on the synthesis of this compound is not extensively detailed in the provided search results, the general principles of quinoxaline synthesis strongly support this pathway. The reaction conditions would typically involve heating the two reactants in a solvent, potentially with an acid catalyst to facilitate the condensation and cyclization steps.

Modern and Green Synthetic Approaches for Quinoxaline Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of "green" chemistry approaches for the synthesis of quinoxaline derivatives, focusing on reducing reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.inudayton.eduudayton.edu This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. e-journals.inudayton.edu

For the synthesis of quinoxalines, microwave irradiation has been successfully employed in the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. e-journals.inresearchgate.net These reactions can often be carried out in solvent-free conditions, further enhancing their green credentials. e-journals.inresearchgate.net The benefits of this approach include:

Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in a matter of minutes under microwave irradiation. e-journals.inudayton.edu

High Yields: Microwave-assisted synthesis frequently provides excellent product yields, often in the range of 80-97%. e-journals.inresearchgate.net

Solvent-Free Conditions: The ability to perform these reactions without a solvent reduces waste and avoids the use of potentially toxic or environmentally harmful substances. researchgate.netscispace.com

Cleaner Reactions and Easier Work-up: These reactions often result in cleaner product formation with fewer side products, simplifying the purification process. e-journals.inscispace.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Yields | Variable, often lower | High to Excellent (80-97%) |

| Solvent Use | Often requires organic solvents | Often solvent-free |

| Energy Consumption | Higher | Lower |

The use of catalysts can significantly improve the efficiency and selectivity of quinoxaline synthesis. Modern approaches have focused on the use of environmentally friendly and recyclable catalysts.

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure and high thermal stability. rsc.orgrsc.org They have been effectively utilized as both solvents and catalysts in the synthesis of quinoxalines. rsc.orgaip.org

Brønsted acidic ionic liquids, in particular, have been shown to be efficient catalysts for the condensation of 1,2-phenylenediamines and 1,2-diketones under solvent-free conditions and at room temperature. aip.org This methodology offers several advantages:

Mild Reaction Conditions: The reactions can be carried out at ambient temperature, reducing energy consumption. rsc.org

High Yields and Short Reaction Times: This method provides high product yields in a relatively short amount of time. aip.org

Simple Methodology and Easy Work-up: The procedure is straightforward, and the product can be easily isolated. rsc.orgaip.org

Recyclable Catalyst: The ionic liquid catalyst can often be recovered and reused, making the process more sustainable. rsc.org

| Advantage | Description |

|---|---|

| Eco-Friendly | Use of green solvents and recyclable catalysts. rsc.org |

| Efficiency | High yields and short reaction times. aip.org |

| Simplicity | Simple experimental procedure and easy product isolation. rsc.org |

| Cost-Effective | Use of low-cost starting materials and catalyst reusability. aip.org |

One-Pot Synthetic Strategies

One-pot synthetic strategies offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. In the context of quinoxaline synthesis, one-pot procedures have been developed that combine multiple reaction steps without the isolation of intermediates. nih.gov For instance, a one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been achieved through an iron-promoted aryl nitro reduction and aerobic oxidation of alcohols. nih.gov These strategies are highly desirable from both an economic and environmental perspective.

Reactions in Aqueous Media and Solvent-Free Conditions

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. Quinoxaline synthesis has been successfully adapted to aqueous media and solvent-free conditions. nih.govias.ac.in Performing the condensation reaction in water can be surprisingly effective and offers obvious environmental benefits. nih.gov

Solvent-free reactions, often conducted by grinding the reactants together, represent an even more environmentally friendly approach. researchgate.net Sulfated polyborate has been reported as a mild, efficient, and eco-friendly catalyst for the synthesis of quinoxalines under solvent-free conditions, affording high yields in short reaction times. ias.ac.in The catalyst itself is prepared from boric acid, an economic and non-toxic starting material. ias.ac.in A comparative study of different solvents for the synthesis of 2,3-diphenylquinoxaline (B159395) revealed that while ethanol provided the best yield in a short time, the solvent-free condition was deemed optimal due to its cost and ecological advantages. nih.govias.ac.in

Table 2: Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline ias.ac.in

| Solvent | Time (min) | Yield (%) |

| Ethanol | 10 | 95 |

| Methanol (B129727) | 15 | 90 |

| Acetonitrile | 20 | 85 |

| Dichloromethane | 30 | 70 |

| Water | 45 | 60 |

| Solvent-free | 10 | 98 |

Reaction Conditions: o-phenylenediamine (B120857) (1 mmol), benzil (B1666583) (1 mmol), sulfated polyborate (catalyst), 80 °C.

Synthetic Routes to Key this compound Intermediates and Related Compounds

Synthesis of 2-Hydroxy-3-methylquinoxaline (B154303)

2-Hydroxy-3-methylquinoxaline is a key intermediate in the synthesis of various functionalized quinoxaline derivatives. nih.gov A common synthetic route involves the reaction of o-phenylenediamine with ethyl pyruvate (B1213749). nih.gov This condensation reaction is typically carried out in a solvent such as n-butanol. nih.gov An alternative approach involves the condensation of o-phenylenediamine with sodium pyruvate in aqueous acetic acid. semanticscholar.org The resulting 2-hydroxy-3-methylquinoxaline can then be subjected to further chemical transformations. For example, treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chloro group, yielding 2-chloro-3-methylquinoxaline (B189447), a versatile precursor for nucleophilic substitution reactions. nih.gov

Another method for the synthesis of 2-hydroxyquinoxalines involves the condensation of o-phenylenediamine with glyoxylic acid. google.com This reaction can be performed in methanol at low temperatures to yield the crude product, which can then be purified by recrystallization. google.com

Synthesis of 2-Chloro-3-methylquinoxaline

2-Chloro-3-methylquinoxaline is a versatile intermediate synthesized from 3-methylquinoxalin-2(1H)-one. The most common method for this transformation is chlorination using phosphorus oxychloride (POCl₃).

The synthesis involves refluxing 3-methylquinoxalin-2(1H)-one (also known as 2-hydroxy-3-methylquinoxaline) with an excess of phosphorus oxychloride. nih.gov In a typical procedure, 16.0 grams of 2-hydroxy-3-methylquinoxaline is refluxed in 60 mL of POCl₃ for 90 minutes. nih.gov After the reaction is complete, the excess POCl₃ is removed by distillation. The resulting residue is then carefully added to crushed ice and neutralized with a 2% sodium hydroxide (B78521) solution to precipitate the product. nih.gov The crude product is purified by recrystallization from petroleum ether, yielding crystalline 2-chloro-3-methylquinoxaline. nih.gov This procedure has been reported to yield the product in 60% with a melting point of 88°C. nih.gov This chlorination method is efficient and can be scaled up for larger quantities.

Reaction Details for the Synthesis of 2-Chloro-3-methylquinoxaline

| Reactant | Reagent | Conditions | Duration | Yield |

|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | POCl₃ | Reflux | 90 min | 60% |

Synthesis of 3-Methylquinoxaline-2(1H)-one

The precursor 3-Methylquinoxaline-2(1H)-one is generally prepared via the condensation of o-phenylenediamine with an α-keto ester, typically ethyl pyruvate. nih.gov This reaction provides a direct route to the quinoxalinone heterocyclic system.

In a representative synthesis, o-phenylenediamine is dissolved in a suitable solvent like n-butanol with gentle warming. nih.gov A separate solution of ethyl pyruvate in the same solvent is then added to the o-phenylenediamine solution with constant stirring. nih.gov The mixture is allowed to stand for a period before being heated, for instance, on a water bath for one hour. nih.gov Upon cooling, the product crystallizes out of the solution. The crystals are then filtered, washed with a non-polar solvent such as n-hexane, and purified by recrystallization from ethanol. nih.gov This method is known to produce colorless, needle-shaped crystals of 3-methylquinoxalin-2(1H)-one in high yields, reportedly around 80%. nih.gov

Reaction Details for the Synthesis of 3-Methylquinoxaline-2(1H)-one

| Reactants | Solvent | Conditions | Duration | Yield |

|---|---|---|---|---|

| o-Phenylenediamine, Ethyl pyruvate | n-Butanol | Heating on water bath | 1 hr | 80% |

Formation of 3-Methylquinoxaline-2-thione

The conversion of a carbonyl group to a thiocarbonyl group is a key transformation for producing 3-Methylquinoxaline-2-thione (which exists in tautomeric equilibrium with 3-methylquinoxaline-2-thiol). This is typically achieved by treating the corresponding oxygen analog, 3-methylquinoxalin-2(1H)-one, with a thionating agent.

Common thionating agents for this purpose include phosphorus pentasulfide (P₄S₁₀ or P₂S₅) and Lawesson's reagent. A documented method involves refluxing 3-methylquinoxalin-2(1H)-one with phosphorus pentasulfide in a high-boiling solvent like pyridine. After the reaction is complete, the mixture is acidified, often with hydrochloric acid, to yield the desired product. This thionation reaction is a standard and effective way to introduce sulfur into the quinoxaline ring system.

General Reaction for the Synthesis of 3-Methylquinoxaline-2-thione

| Reactant | Reagent | Solvent | Conditions |

|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Phosphorus pentasulfide (P₂S₅) | Pyridine | Reflux |

Esterification and Carboxylic Acid Derivatives (e.g., Ethyl 3-methylquinoxaline-2-carboxylate)

Ethyl 3-methylquinoxaline-2-carboxylate is an ester derivative of the corresponding carboxylic acid. The synthesis of this compound typically proceeds through the esterification of 3-methylquinoxaline-2-carboxylic acid.

While direct synthesis of the ethyl ester is not extensively detailed in the searched literature, a common and established method for such a transformation is the Fischer esterification. masterorganicchemistry.comjackwestin.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), and heating the mixture. masterorganicchemistry.com

The necessary precursor, 3-methylquinoxaline-2-carboxylic acid, can be synthesized by the hydrolysis of its corresponding esters, such as methyl 3-methylquinoxaline-2-carboxylate. chemicalbook.com The hydrolysis is typically carried out using a base like sodium hydroxide in a solvent mixture such as methanol and water, followed by acidification to yield the carboxylic acid. chemicalbook.com Once the carboxylic acid is obtained, it can be subjected to Fischer esterification to produce the target ethyl ester. masterorganicchemistry.comjackwestin.com

Plausible Two-Step Synthesis for Ethyl 3-methylquinoxaline-2-carboxylate

| Step | Reactant | Reagents | Product |

|---|

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Ethyl 3 Methylquinoxaline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and delineating the structural features of 2-Ethyl-3-methylquinoxaline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic arrangement and electronic properties.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring and the aliphatic protons of the ethyl and methyl substituents. The aromatic protons typically appear in the downfield region (δ 7.5-8.1 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The aliphatic protons will be observed further upfield. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 3.0 ppm) coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons (around δ 1.4 ppm). The methyl group at the 3-position is expected to appear as a singlet (around δ 2.8 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the quinoxaline core and the substituent groups. The aromatic and heterocyclic carbons of the quinoxaline ring are expected to resonate in the δ 128-158 ppm range. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region, with the ethyl -CH₂- carbon around δ 29-30 ppm, the ethyl -CH₃- carbon around δ 12-14 ppm, and the 3-methyl carbon at approximately δ 20-23 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on related compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.1 (m) | 128.0 - 142.0 |

| C2-C | - | ~158.0 |

| C3-C | - | ~154.0 |

| Ethyl -CH₂- | ~3.0 (q) | ~29.5 |

| Ethyl -CH₃ | ~1.4 (t) | ~13.0 |

| 3-Methyl -CH₃ | ~2.8 (s) | ~22.0 |

Data are estimations based on spectral data of 2-methylquinoxaline (B147225) and 2-ethylquinoxaline. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system are anticipated to produce strong bands in the 1500–1650 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would also be present at lower wavenumbers, providing a fingerprint unique to the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-C bonds and the breathing modes of the quinoxaline ring would also be Raman active. These techniques together allow for a comprehensive vibrational analysis of the molecule's structure.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 750 - 900 | IR, Raman |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, would be expected to show strong absorption bands in the UV region. The π-π* transitions of the conjugated aromatic system are likely to appear as intense bands around 230-250 nm and a broader, less intense band around 300-350 nm libretexts.org. The n-π* transitions, which are typically weaker, may be observed as a shoulder on the longer-wavelength π-π* band.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound.

| Electronic Transition | Predicted Wavelength Range (nm) |

| π-π | ~240-250 |

| π-π | ~310-320 |

| n-π* | ~340-350 (often as a shoulder) |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively volatile compound, is well-suited for GC-MS analysis. In this method, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key identifier. Common fragmentation pathways for alkyl-substituted quinoxalines involve the loss of alkyl groups. For this compound, characteristic fragments would likely result from the loss of a methyl radical (M-15) or an ethyl radical (M-29). The most stable fragment often forms the base peak in the spectrum. This technique is widely used in the analysis of flavor and fragrance compounds, where alkylquinoxalines are often found.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS.

| Ion | Predicted m/z | Description |

| [M]⁺ | 172 | Molecular Ion |

| [M-CH₃]⁺ | 157 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 143 | Loss of an ethyl radical |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of non-volatile compounds, such as quinoxaline carboxylic acid derivatives, which are metabolites of certain veterinary drugs. This technique is particularly valuable for determining trace levels of these compounds in complex biological matrices like animal tissues.

The methodology typically involves an initial sample preparation step, such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances. nih.gov The cleaned-up extract is then injected into the HPLC system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov

Following chromatographic separation, the analytes are ionized, commonly using electrospray ionization (ESI) in positive mode. nih.govnih.gov Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions formed by collision-induced dissociation. This high specificity allows for accurate quantification even at very low concentrations, with limits of quantification often in the sub-microgram per kilogram (µg/kg) range. nih.govnih.govnih.gov

Table 5: Analytical Parameters for HPLC-MS/MS Analysis of Quinoxaline Carboxylic Acid Derivatives.

| Parameter | Typical Conditions |

| Sample Preparation | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) nih.gov |

| Chromatography Column | C18 Reverse-Phase nih.gov |

| Mobile Phase | Gradient of Methanol/Acetonitrile and Formic Acid in Water nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |

Solid-Phase Extraction (SPE) in Sample Preparation for Analysis

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. It is employed to isolate, concentrate, and purify analytes from complex matrices prior to chromatographic analysis. The versatility of SPE allows for its application across various sample types, including environmental and food matrices where quinoxaline derivatives may be present as flavor compounds or contaminants. cabidigitallibrary.orgresearchgate.net

The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For heterocyclic aromatic compounds like this compound, which possess moderate polarity, several types of sorbents can be considered.

Potential SPE Sorbents for this compound:

| Sorbent Type | Interaction Mechanism | Potential Applicability for this compound |

| Reversed-Phase (e.g., C18, C8) | Nonpolar-nonpolar interactions | Effective for extracting moderately nonpolar compounds from aqueous matrices. The ethyl and methyl groups on the quinoxaline ring provide some nonpolar character, making this a suitable choice. |

| Normal-Phase (e.g., Silica, Alumina) | Polar-polar interactions | Useful for extracting polar compounds from nonpolar matrices. Could be employed if this compound is in a nonpolar organic solvent. |

| Ion-Exchange | Electrostatic interactions | Not directly applicable unless the quinoxaline nitrogen atoms are protonated, which could allow for cation exchange. |

| Polymeric Sorbents (e.g., Polystyrene-divinylbenzene) | Multiple interaction modes (hydrophobic, π-π) | Offer high surface area and stability over a wide pH range, potentially providing good retention and recovery for quinoxaline derivatives. |

| Molecularly Imprinted Polymers (MIPs) | Specific, pre-determined recognition sites | Can be synthesized for high selectivity towards a target analyte or a class of structurally related compounds like quinoxalines. nih.gov |

Methodology Insights from Quinoxaline Derivative Analysis:

While specific SPE protocols for this compound are not extensively documented in publicly available literature, studies on other quinoxaline derivatives provide valuable insights into potential methodologies. For instance, a method for the simultaneous determination of five quinoxaline-1,4-dioxides and their metabolites in surface water utilized an on-line SPE system with a cigarette filter as the sorbent. rsc.org This novel approach demonstrates the potential for using unconventional sorbent materials. The on-line SPE-HPLC method was reported to be simple, rapid, and sensitive, with satisfactory recoveries. rsc.org

Another study focused on the determination of quinoxaline-1,4-dioxides in animal feeds employed molecularly imprinted solid-phase extraction (MISPE). nih.gov Mequindox was used as the template molecule to create specific recognition sites in the polymer, resulting in a sorbent with high selectivity for a range of quinoxaline-1,4-dioxides. nih.gov The MISPE cartridge demonstrated superior performance in terms of recovery and precision compared to conventional C18 and HLB cartridges. nih.gov

For the analysis of heterocyclic aromatic amines (HAAs) in food, tandem SPE methods are often employed to achieve the necessary level of clean-up and concentration. nih.gov These multi-step procedures may involve a combination of different sorbent chemistries to remove interfering matrix components. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Analysis

X-ray diffraction crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the crystal structure of this compound has not been explicitly reported in the Cambridge Structural Database (CSD), analysis of closely related quinoxaline derivatives can provide significant insights into its expected solid-state conformation.

A particularly relevant analogue is 1-Ethyl-3-methylquinoxalin-2(1H)-one, the crystal structure of which has been determined. researchgate.net The study revealed that the asymmetric unit contains two independent molecules. researchgate.net This suggests that this compound might also exhibit polymorphism or have multiple molecules in its asymmetric unit.

Crystallographic Data for 1-Ethyl-3-methylquinoxalin-2(1H)-one:

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 10.123(2) |

| c (Å) | 15.678(3) |

| β (°) | 109.12(3) |

| Volume (ų) | 1850.1(6) |

| Z | 8 |

| R-factor | 0.039 |

Data sourced from Benzeid et al. (2008). researchgate.net

In the crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one, the molecules are linked by intermolecular C—H···O hydrogen bonds. researchgate.net Furthermore, π–π stacking interactions between the quinoxaline rings, with centroid-centroid distances ranging from 3.446(2) Å to 3.815(3) Å, and C—H···π contacts between the methyl groups and the quinoxaline rings contribute to the stabilization of the crystal packing. researchgate.net

For this compound, it can be anticipated that the quinoxaline ring system will be essentially planar. The ethyl and methyl substituents will likely be oriented to minimize steric hindrance. In the solid state, intermolecular interactions such as C—H···N hydrogen bonds and π–π stacking are expected to play a significant role in the crystal packing. The planarity of the quinoxaline core facilitates efficient stacking, which is a common feature in the crystal structures of many quinoxaline derivatives. tandfonline.comtandfonline.com

Studies on other substituted quinoxalines have also highlighted the importance of various non-covalent interactions in their crystal lattices. For instance, the crystal structures of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate and ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate revealed the presence of C—H···O and C—H···N hydrogen bonds, as well as C—H···π(ring) and π–π stacking interactions. tandfonline.comtandfonline.com These findings underscore the diverse range of intermolecular forces that can govern the solid-state architecture of quinoxaline derivatives.

Theoretical and Computational Studies of 2 Ethyl 3 Methylquinoxaline Systems

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For quinoxaline (B1680401) derivatives, DFT calculations are routinely used to predict a wide range of properties.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoxaline systems, methods like B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are commonly employed to obtain reliable optimized geometries. scispace.comnih.govdergi-fytronix.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. sphinxsai.com

For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be 3.75 eV for the more stable trans conformer. dergi-fytronix.com Such calculations for 2-Ethyl-3-methylquinoxaline would reveal how the specific alkyl substituents influence its electronic properties and reactivity compared to other derivatives.

Table 1: Overview of DFT-Based Molecular Property Calculations

| Parameter | Description | Typical Computational Method | Significance for this compound |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths, bond angles, and planarity information. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity, kinetic stability, and electronic transitions. |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT, the harmonic vibrational frequencies of a molecule can be calculated from its optimized geometry. scispace.comsphinxsai.com These calculated frequencies often show systematic deviations from experimental values, which are typically recorded in the solid phase, whereas calculations are performed on a single molecule in the gas phase. nih.gov To improve the agreement, the computed wavenumbers are often uniformly scaled by a scaling factor; for example, a factor of 0.961 is commonly used for B3LYP/6–311++G(d,p) calculations. nih.gov

The analysis involves correlating the calculated vibrational modes with the observed bands in experimental FT-IR and FT-Raman spectra. sphinxsai.comnih.gov Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes, indicating the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode. nih.gov For a molecule like this compound, this analysis would help assign specific bands to vibrations of the quinoxaline core and the ethyl and methyl substituents, such as C-H aromatic and aliphatic stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. scispace.com

Table 2: Representative Vibrational Modes and Typical Wavenumber Ranges for Quinoxaline Derivatives

| Vibrational Mode | Typical Experimental Wavenumber Range (cm-1) | Description |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) part of the quinoxaline ring. scispace.com |

| Aliphatic C-H Stretching | 3000 - 2840 | Stretching of C-H bonds in the ethyl and methyl substituents. scispace.com |

| C=N Stretching | 1620 - 1570 | Stretching of the carbon-nitrogen double bonds within the pyrazine (B50134) ring. |

| C=C Aromatic Stretching | 1600 - 1450 | Stretching of the carbon-carbon double bonds within the aromatic rings. |

| C-H Bending (in-plane) | 1300 - 1000 | Bending of C-H bonds within the plane of the aromatic ring. |

| C-H Bending (out-of-plane) | 900 - 675 | Bending of C-H bonds out of the plane of the aromatic ring. |

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly and crystal packing of molecules. These interactions, though weaker than covalent bonds, collectively govern the physical properties of materials in the solid state. Computational methods are essential for identifying and quantifying these interactions.

A crystallographic study of 1-Ethyl-3-methylquinoxalin-2(1H)-one, a structurally similar compound, revealed a network of NCIs. nih.govresearchgate.net These included intermolecular C—H⋯O hydrogen bonds, π–π stacking interactions between quinoxaline rings with centroid-centroid distances between 3.446 and 3.815 Å, and C—H⋯π contacts between methyl groups and the aromatic rings. nih.govresearchgate.net It is highly probable that this compound would exhibit similar π–π stacking and C—H⋯π interactions, which are critical for its crystal structure stabilization.

Theoretical tools to analyze these interactions include Hirshfeld surface analysis, which maps the contributions of different intermolecular contacts. researchgate.net Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, based on electron density and its derivatives, can reveal the nature and strength of these interactions, distinguishing between van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netnih.gov

Table 3: Common Non-Covalent Interactions in Quinoxaline Systems

| Interaction Type | Description | Expected Role in this compound |

|---|---|---|

| π–π Stacking | Attractive interaction between the electron clouds of parallel aromatic rings. nih.govmdpi.com | A primary force driving the packing of quinoxaline rings in the crystal lattice. nih.gov |

| C-H···π Interaction | Interaction between a C-H bond (from an alkyl group) and the π-system of an aromatic ring. | Stabilizes the crystal structure by linking the alkyl side chains to the aromatic core of neighboring molecules. nih.gov |

| C-H···N Hydrogen Bond | A weak hydrogen bond between a C-H group and a nitrogen atom of the quinoxaline ring. | Contributes to the formation of specific supramolecular assemblies. researchgate.net |

| Van der Waals Forces | General intermolecular attractive/repulsive forces. | Contributes to the overall stability and density of the molecular crystal. |

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For the synthesis of this compound, which is typically formed by the condensation of an o-phenylenediamine (B120857) with an appropriate α-dicarbonyl compound (in this case, 2,3-pentanedione), computational studies can model the reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step, thereby providing a detailed energetic profile of the reaction. nih.gov

Furthermore, the reactivity of quinoxaline derivatives can be explored. For example, studies on 2-R-3-methylquinoxaline-1,4-dioxides have focused on the energetics of N—O bond cleavage. core.ac.uk These compounds often act as bioreductive agents, where the breaking of the N-O bond is a key activation step. core.ac.uk Theoretical calculations of bond dissociation enthalpies (BDEs) for these bonds are crucial for understanding their biological activity. Such studies on this compound N-oxides could predict their potential as bioreductive agents.

Advanced Quantum Chemical Analysis

Beyond basic geometry and FMO analysis, more advanced quantum chemical methods provide deeper insights into the electronic characteristics of this compound.

Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of bonding that aligns with classical Lewis structures (e.g., 1-center lone pairs and 2-center bonds). q-chem.comusc.edu It is used to investigate charge delocalization, intramolecular charge transfer, and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. dergi-fytronix.comresearchgate.net This analysis provides quantitative information about the stability derived from these electronic interactions. dergi-fytronix.com

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. dergi-fytronix.comuni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atoms in the quinoxaline ring. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Topological Analysis (ELF, LOL) : The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods that analyze the electron pairing in a molecule to reveal regions of covalent bonding and lone pairs. researchgate.netmdpi.com These analyses provide a visual and quantitative description of the chemical bonding that goes beyond simple orbital pictures.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. For the quinoxaline class, numerous QSAR models have been developed to predict their efficacy as anticancer, antimalarial, and antitubercular agents. niscpr.res.inresearchgate.netmdpi.comnih.govrsc.org These approaches would be directly applicable to predicting the potential biological activities of this compound.

QSAR models are built using a set of known molecules (a training set) and their measured biological activities. Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include:

2D Descriptors : Based on the 2D structure, such as topological indices, molecular weight, and counts of specific atoms or functional groups.

3D Descriptors : Based on the 3D conformation, such as steric (e.g., van der Waals volume) and electrostatic fields. niscpr.res.innih.gov

Statistical methods are then used to build a mathematical equation linking the descriptors to the activity. For instance, 3D-QSAR methods like k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) have been used to model the antimalarial activity of quinoxaline derivatives. niscpr.res.inniscair.res.in Such models have identified that electrostatic fields are crucial for activity, indicating regions where electron-donating or electron-withdrawing groups would be favorable. niscair.res.in Similarly, 2D-QSAR models have been developed for quinoxaline derivatives as anticancer agents, identifying key descriptors related to energy and hydrophobicity. nih.gov By calculating the relevant descriptors for this compound, its potential activity could be predicted using these established models.

Table 4: Examples of QSAR Studies on Quinoxaline Derivatives

| QSAR Study Type | Target Biological Activity | Key Findings / Important Descriptors | Reference |

|---|---|---|---|

| 3D-QSAR (kNN-MFA) | Antimalarial | Electrostatic descriptors were identified as crucial for activity, guiding the placement of electron-withdrawing and electron-donating groups. | niscpr.res.inniscair.res.in |

| 2D-QSAR | Anticancer (Triple-negative breast cancer) | Identified five key molecular descriptors including energy dispersive, molecular force field, and dipole-related parameters. | nih.gov |

| 2D/3D-QSAR (CoMFA/CoMSIA) | Antimalarial (P. falciparum) | Models indicated that hydrophobic groups and hydrogen-bond acceptors at specific positions enhance activity. | nih.gov |

| QSAR | Antituberculosis | Models suggest that van der Waals volume, electron density, and electronegativity play a pivotal role in anti-TB activity. | nih.gov |

Compound Index

Coordination Chemistry of Quinoxaline Ligands

2-Ethyl-3-methylquinoxaline as a Ligand in Metal Complexes

There is currently no available scientific literature detailing the use of this compound as a ligand in the formation of metal complexes. While the fundamental structure of the quinoxaline (B1680401) core suggests it would be capable of coordinating to metal centers, the specific electronic and steric effects of the 2-ethyl and 3-methyl substituents on its coordinating properties have not been documented.

Synthesis and Characterization of Quinoxaline-Metal Complexes

No published methods for the synthesis of metal complexes specifically incorporating this compound could be identified. Consequently, there is no characterization data, such as spectroscopic (IR, NMR, UV-Vis), X-ray crystallographic, or magnetic susceptibility measurements, for any such complexes.

Role of Nitrogen Heterocycles as Donor Atoms in Coordination Compounds

In a general context, nitrogen heterocycles are a crucial class of ligands in coordination chemistry. mdpi.commdpi.com The lone pair of electrons on the nitrogen atoms allows them to act as Lewis bases, donating electron density to a metal center to form a coordinate bond. alfa-chemistry.com In ligands like quinoxaline, the two nitrogen atoms of the pyrazine (B50134) ring can chelate a single metal ion, forming a stable five-membered ring, or they can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. isca.inisca.me The basicity and steric hindrance of the nitrogen donor atoms are key factors that influence the stability and structure of the resulting metal complexes. mdpi.com

Structural and Electronic Properties of Quinoxaline-Based Coordination Polymers

While the structural and electronic properties of coordination polymers based on various quinoxaline derivatives have been a subject of research, there is no information available for polymers constructed using this compound as a building block. The design of coordination polymers relies on the predictable coordination behavior of the organic linker. mdpi-res.com The specific geometry and connectivity in such polymers would be dictated by the coordination preferences of the metal ion and the steric and electronic profile of the this compound ligand, which remain uninvestigated.

Applications of Quinoxaline Metal Complexes in Catalysis

Metal complexes of various quinoxaline derivatives have shown promise in catalytic applications. However, in the absence of any synthesized metal complexes of this compound, there are no reported studies on their potential catalytic activities.

Advanced Applications in Material Science and Photonics

Quinoxaline (B1680401) Derivatives in Organic Electronic Materials

Quinoxaline derivatives have emerged as versatile components in the field of organic electronics due to their electron-deficient nature, which facilitates electron transport and enables their use in a variety of devices. qmul.ac.ukresearchgate.net Their rigid and planar structure, combined with the potential for extensive functionalization, allows for the fine-tuning of their electronic and optical properties. google.com

Electroluminescent Materials (OLEDs)

Quinoxaline derivatives are extensively utilized as emitters in organic light-emitting diodes (OLEDs) due to their luminescence and thermal stability. google.comresearchgate.net They can function as the host or guest in the emissive layer, as well as materials for the electron transporting layer. google.com The incorporation of different donor and acceptor moieties into the quinoxaline core allows for the tuning of emission colors from blue to red. researchgate.netresearchgate.net For instance, donor-acceptor-donor (D-A-D) and donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) systems based on a quinoxaline acceptor have demonstrated a significant shift in luminescence from 539 nm to 671 nm with the extension of the conjugation length. researchgate.net

Recent research has focused on developing quinoxaline-based materials for blue and deep-blue OLEDs, which remain a challenge in the field. scholaris.caxml-journal.net A series of quinoxaline-based compounds have been synthesized that exhibit deep blue light emission both in solution and in the solid state, with Commission Internationale de l'Eclairage (CIE) coordinates close to the standard for deep blue. scholaris.caresearchgate.net Furthermore, novel blue fluorescent materials with hot exciton (B1674681) channels have been constructed using a quinoxaline acceptor, achieving promising efficiencies in doped OLED devices. xml-journal.net

Table 1: Electroluminescent Properties of Selected Quinoxaline Derivatives in OLEDs

| Compound | Role | Emission Color | Maximum Emission (nm) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| DCQDC-based doped device | Emitter | Blue | 474 | 1.81 |

| D-A-D Quinoxaline Derivative | Emitter | Deep Red | - | 4.5 (non-doped) |

| D-π-A-π-D Quinoxaline Derivative | Emitter | - | - | 7 (doped) |

Organic Semiconductors and Charge Transport Materials

The electron-deficient nature of the quinoxaline ring system makes its derivatives excellent candidates for n-type organic semiconductors and electron transport materials in various organic electronic devices. qmul.ac.ukresearchgate.net Their performance in organic field-effect transistors (OFETs) has been a subject of significant research. By designing extended quinoxaline derivatives, researchers have achieved impressive charge carrier mobilities. For example, fabricated FET devices have shown mobilities of 0.47 cm²/V·s and 0.99 cm²/V·s. rsc.org

The charge transport properties can be tuned by modifying the molecular structure. For instance, three new quinoxaline-based derivatives end-functionalized with different aromatic groups were synthesized and incorporated as organic semiconductors in top-contact/bottom-gate OTFTs. researchgate.net Thin films of one of these compounds exhibited p-channel characteristics with hole mobilities as high as 1.9 × 10⁻⁴ cm²/Vs and a current on/off ratio of 3.5 × 10⁶ via vacuum deposition. researchgate.net The versatility of quinoxaline derivatives allows for their application as both electron and hole transporting materials, depending on the specific molecular design. google.comresearchgate.net

Table 2: Charge Transport Properties of Selected Quinoxaline-Based Organic Semiconductors

| Compound | Device Type | Mobility (cm²/V·s) | On/Off Ratio |

|---|---|---|---|

| Extended Quinoxaline Derivative 1 | OFET | 0.47 | - |

| Extended Quinoxaline Derivative 2 | OFET | 0.99 | - |

| Compound 5 (p-channel) | OTFT | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

Organic Sensitizers for Solar Cell Applications (e.g., DSSCs)

Quinoxaline derivatives have been successfully employed as organic sensitizers in dye-sensitized solar cells (DSSCs). case.eduspringerprofessional.dersc.orgsigmaaldrich.com Their strong electron-accepting character, arising from the two symmetric unsaturated nitrogen atoms, makes them an attractive component in the donor-π-acceptor (D-π-A) architecture of organic dyes for DSSCs. case.edu

Novel quinoxaline-based organic sensitizers have been synthesized and utilized in DSSCs, demonstrating promising power conversion efficiencies (PCEs). For instance, sensitizers with vertical and horizontal conjugation between an electron-donating triphenylamine (B166846) unit and an electron-accepting quinoxaline unit have achieved PCEs of 3.30% and 5.56%, respectively. case.edu Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to characterize newly developed organic dyes for DSSC applications, highlighting their potential as alternatives to inorganic sensitizers. springerprofessional.deresearchgate.net These studies help in understanding the molecular structures, frontier molecular orbitals, and other electronic properties that are crucial for efficient charge separation and injection. springerprofessional.de

Table 3: Performance of Quinoxaline-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| RC-21 | 3.30 | 0.63 | 6.40 | 0.73 |

| RC-22 | 5.56 | 0.66 | 11.40 | 0.74 |

Quinoxaline-Based Dyes and Fluorescent Materials

Quinoxaline is a well-known fluorophore, and its derivatives are widely used as fluorescent dyes. nih.gov The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be readily tuned by introducing various substituents onto the quinoxaline core. acs.orgcore.ac.uk This tunability makes them suitable for a wide range of applications, including chemosensors. nih.govmdpi.com

The introduction of electron-donating groups can significantly alter the fluorescent properties. For example, the synthesis of 2,3-distyrylquinoxaline and thieno[3,4-b]quinoxaline derivatives with varying electron-donating capabilities has been reported. nih.gov These modifications can amplify the electron-donating capacity of the quinoxaline structure, leading to changes in their emission spectra, especially in response to environmental factors like pH. nih.gov Furthermore, a series of 2-substituted 3-ethynylquinoxalines have been synthesized, which are highly fluorescent and exhibit pronounced emission solvatochromism, meaning their emission color changes with the polarity of the solvent. acs.org

Table 4: Photophysical Properties of Selected Fluorescent Quinoxaline Derivatives

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 2,5-diamino-3,6-dicyanopyrazine derivative | 458 | 538 | 0.3 |

| 2-Substituted 3-ethynylquinoxaline | 405-415 | 468-525 | - |

| acs.orgHl-NAIQx | - | - | 0.25 |

Photoinitiators of Polymerization

Quinoxaline derivatives have been identified as a promising scaffold for the design of both UV and visible light photoinitiating systems. mdpi.comnih.gov They can act as Type II photoinitiators, which, in the presence of a co-initiator (typically an electron or hydrogen donor), can initiate free radical polymerization upon exposure to light. daneshyari.comencyclopedia.pub This property is commercially important for applications such as the curing of coatings, adhesives, and printing inks. daneshyari.com

The efficiency of quinoxaline-based photoinitiators has been shown to be comparable to that of commercial photoinitiators like camphorquinone, with the added advantage of requiring a smaller amount of the initiator (as low as 0.04% by weight) to initiate the reaction. nih.gov This leads to a significant acceleration of the photopolymerization process and a reduction in reaction time. nih.gov A variety of quinoxaline derivatives, including acenaphthoquinoxalines, have been investigated as photoinitiators for the polymerization of acrylates, demonstrating their potential in fields like dentistry. semanticscholar.org

Table 5: Performance of Quinoxaline Derivatives as Photoinitiators

| Quinoxaline Derivative | Co-initiator | Monomer | Light Source | Key Finding |

|---|---|---|---|---|

| Acenaphthoquinoxalines | Electron/Hydrogen Donors | Acrylates | Visible Light | Polymerization rate comparable to camphorquinone. |

| ZPG and ZPD | - | TMPTA | - | Investigated photochemical mechanism for free radical polymerization. |

| 2,3-Diphenylquinoxaline (B159395) | MDEA | - | UV Light | Effective for UV photopolymerization. |

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Quinoxaline derivatives have been utilized as building blocks for the synthesis of novel COFs. rsc.orgelsevierpure.comnih.gov A synthetic protocol has been developed for preparing highly ordered two-dimensional nanoporous COFs based on a quinoxaline backbone. acs.orgelsevierpure.comnih.gov

A key advantage of using quinoxaline-based building blocks is the potential for postsynthetic modification (PSM). acs.orgelsevierpure.comnih.govnih.govrsc.org This allows for the introduction of different chemical functionalities within the nanopores of the COF after its initial synthesis. acs.orgelsevierpure.comnih.gov This capability enables the tailoring of the COF's properties for specific applications, such as membrane-based separations. For example, membranes fabricated from a quinoxaline-based 2D-COF have demonstrated highly selective separations, with performance being dramatically enhanced after cross-linking. acs.orgelsevierpure.comnih.gov Furthermore, a one-pot strategy has been reported for the synthesis of stable binary COFs featuring both quinoxaline and imine or amine linkages, which have shown effectiveness in CO₂/N₂ separation. rsc.orgrsc.org

Table 6: Properties of Quinoxaline-Based Covalent Organic Frameworks (COFs)

| COF Type | Linkage | Key Feature | Application |

|---|---|---|---|

| 2D Quinoxaline-based COF | Quinoxaline | Enables postsynthetic modification and cross-linking | Selective membrane separations |

| Binary Quinoxaline-linked COF | Quinoxaline and Imine/Amine | High stability, effective CO₂/N₂ separation | Gas separation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-3-methylquinoxaline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation reactions, such as glyoxylic acid with substituted o-phenylenediamine derivatives. Optimization strategies include varying reaction temperatures (e.g., 80–120°C), solvent systems (e.g., ethanol or DMF), and catalysts (e.g., acid/base or metal catalysts). Yield improvements may require iterative adjustments to stoichiometry and purification techniques like column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the quinoxaline ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., m/z 170.21 for C₁₁H₁₀N₂). Cross-referencing spectral data with structurally similar quinoxaline derivatives enhances interpretation accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents and dispose of waste according to hazardous material guidelines. Consult Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate electron density distributions, frontier molecular orbitals, and reaction pathways. Software like Gaussian or ORCA can model substituent effects (e.g., ethyl/methyl groups) on aromaticity. Validate computational results with experimental UV-Vis or cyclic voltammetry data to assess predictive accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses to identify variability sources (e.g., assay conditions, purity levels). Replicate studies under controlled parameters (e.g., pH, temperature) and validate purity via HPLC. Cross-disciplinary collaboration (e.g., chemists and biologists) ensures robust experimental design and data interpretation .

Q. How do structural modifications at the ethyl or methyl groups influence intermolecular interactions in quinoxaline crystals?

- Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs (e.g., π-π stacking, hydrogen bonding). Compare with derivatives like 3-Methyl-2-quinoxalinol to assess steric/electronic impacts. Software like Mercury (CCDC) visualizes lattice interactions and quantifies bond distances/angles .

Q. What methodologies track the metabolic pathways of this compound in biological systems?

- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or deuterium) combined with LC-MS/MS identifies metabolites in vitro (e.g., liver microsomes) or in vivo. Enzymatic inhibition assays (e.g., CYP450 isoforms) clarify metabolic stability. Compare results with structurally related compounds (e.g., Carbadox metabolites) to infer degradation pathways .

Tables for Key Data Reference

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| Common Synthesis Solvent | Ethanol/DMF | |

| Key Spectral Peaks (¹H NMR) | δ 2.5 (s, CH₃), δ 1.2 (t, CH₂CH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.